Ethyl 3-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzoate
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Overview
Description
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Benzoates, on the other hand, are esters derived from benzoic acid and have a wide range of applications in different fields.
Synthesis Analysis
The synthesis of oxadiazoles has gained momentum due to their versatility in the arsenal of drug discovery . They have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
Molecular Structure Analysis
Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Chemical Reactions Analysis
The design of these materials has been based on the idea that these multicyclic compounds with a 1,2,4-oxadiazole core will have good thermal stability and high density because of their 3,5-substitution pattern and the possibility of achieving a planar conformation .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “Ethyl 3-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzoate” would depend on its specific structure. Oxadiazoles, in general, are known for their thermal stability .
Scientific Research Applications
Hydrogen-Bonded Supramolecular Structures
Research into hydrogen-bonded supramolecular structures of similar compounds highlights the significance of intermolecular interactions in forming complex molecular architectures. For example, molecules of ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate are linked by N-H...O hydrogen bonds into a chain of edge-fused and alternating rings, showcasing the potential for designing novel supramolecular structures (Portilla et al., 2007).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds is a significant area of research with implications in pharmaceuticals and materials science. For instance, the reaction of certain precursors with electrophilic reagents leads to the formation of oxadiazole derivatives, highlighting methods for constructing complex heterocycles which could be relevant to synthesizing compounds like Ethyl 3-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzoate (Elnagdi et al., 1988).
Antimicrobial and Insecticidal Applications
Compounds containing pyrimidine and pyrazole units have been evaluated for their antimicrobial and insecticidal potentials. Synthesis under specific conditions and subsequent biological evaluation suggest that such compounds can serve as promising leads for the development of new antimicrobial agents and insecticides (Deohate & Palaspagar, 2020).
Biochemical Applications
The reactivity of related compounds with hydroxylamine to produce oxadiazole derivatives underscores the potential for biochemical applications, including the design of bioactive molecules and probes for biological research (Suyama et al., 1994).
Future Directions
Oxadiazoles have shown potential for a wide range of applications, including as anticancer, vasodilator, anticonvulsant, antidiabetic agents, and more . The future research in this field may focus on designing and synthesizing new oxadiazole derivatives with enhanced properties and specific biological activities.
Mechanism of Action
Target of Action
The primary targets of Ethyl 3-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzoate are currently unknown. This compound is a derivative of 1,2,4-oxadiazole, which is a heterocyclic scaffold found in many experimental, investigational, and marketed drugs . The targets of these drugs vary widely, suggesting that the targets of this compound could also be diverse.
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This suggests that this compound might interact with its targets through hydrogen bonding, leading to changes in the targets’ functions.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . This suggests that this compound might affect pathways related to these biological processes.
Pharmacokinetics
The compound’s molecular weight (as indicated by sigma-aldrich ) suggests that it might have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Given the anti-infective activities of other 1,2,4-oxadiazole derivatives , this compound might have similar effects, such as inhibiting the growth of bacteria, viruses, or parasites.
Properties
IUPAC Name |
ethyl 3-[[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-3-23-16(22)11-5-4-6-12(7-11)20-14-13(8-17-9-18-14)15-19-10(2)21-24-15/h4-9H,3H2,1-2H3,(H,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVRRYJVFWQBNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=NC=NC=C2C3=NC(=NO3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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